Methyl 7H-perfluoroheptanoate
Overview
Description
Methyl 7H-perfluoroheptanoate is a chemical compound with the molecular formula C8H4F12O2 and a molecular weight of 360.1 g/mol . It is a perfluorinated ester, characterized by the presence of fluorine atoms replacing hydrogen atoms in the carbon chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7H-perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-perfluoroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield perfluoroheptanoic acid and methanol.
Reduction: The compound can be reduced to form different perfluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the ester group.
Major Products Formed
Substitution Reactions: Various substituted perfluoroheptanoates.
Hydrolysis: Perfluoroheptanoic acid and methanol.
Reduction: Reduced perfluorinated derivatives.
Scientific Research Applications
Methyl 7H-perfluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other perfluorinated compounds.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of methyl 7H-perfluoroheptanoate involves its interaction with molecular targets through its perfluorinated carbon chain. The fluorine atoms impart unique properties, such as high electronegativity and hydrophobicity, which influence the compound’s behavior in chemical and biological systems. The pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to various effects depending on the application .
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptanoic acid: The parent acid of methyl 7H-perfluoroheptanoate.
Methyl perfluorooctanoate: Another perfluorinated ester with a longer carbon chain.
Perfluorodecanoic acid: A perfluorinated carboxylic acid with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of the ester functional group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F12O2/c1-22-3(21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPGHRSOBKDLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379557 | |
Record name | Methyl 7H-perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84567-13-5 | |
Record name | Methyl 7H-perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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